molecular formula C11H17N3O2 B12958679 Tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate

Tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate

Cat. No.: B12958679
M. Wt: 223.27 g/mol
InChI Key: WFUIKIZTPKAGBK-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate: is a chemical compound with the molecular formula C11H17N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with tert-butyl acetoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the construction of diverse heterocyclic compounds, which are valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various biological assays, including anti-inflammatory and antimicrobial activities .

Industry: The compound is also utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • Tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
  • Tert-butyl 4-amino-1H-pyrazole-1-carboxylate
  • 3-Amino-5-tert-butylpyrazole

Uniqueness: Tert-butyl 5-amino-4-cyclopropyl-1H-pyrazole-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 5-amino-4-cyclopropylpyrazole-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9(12)8(6-13-14)7-4-5-7/h6-7H,4-5,12H2,1-3H3

InChI Key

WFUIKIZTPKAGBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C(C=N1)C2CC2)N

Origin of Product

United States

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